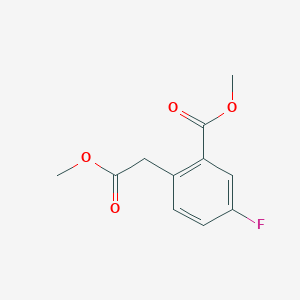

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-15-10(13)5-7-3-4-8(12)6-9(7)11(14)16-2/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNMAVPCIBTFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoic acid.

Reduction: 5-fluoro-2-(2-methoxy-2-hydroxyethyl)benzoate.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Converts to 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoic acid.

- Reduction : Converts the ester group to an alcohol.

- Substitution : The fluorine atom can be replaced by other nucleophiles under suitable conditions.

These reactions allow for the modification of the compound's properties or the synthesis of derivatives with enhanced biological activity.

Biology

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in drug metabolism studies and the development of pharmaceuticals that require modulation of metabolic pathways. Its lipophilicity enhances membrane permeability, which is advantageous for bioavailability in pharmacological contexts .

Table 1: Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CYP1A2 Inhibition | Modulates drug metabolism | |

| Antimicrobial | Potential antimicrobial properties | |

| Anticancer | Investigated for anticancer effects |

Medicine

The compound is being investigated for its potential use in drug development due to its unique structure. Its ability to inhibit specific enzymes involved in drug metabolism positions it as a candidate for creating drugs with predictable pharmacokinetics. Additionally, its structural characteristics allow for further modifications, potentially leading to compounds with improved efficacy against various diseases .

Case Studies

Several studies highlight the applications of this compound:

- Anticancer Research : A study explored the structure–activity relationship of derivatives based on this compound, finding that certain modifications enhanced cytotoxicity against leukemia cells . Table 2: Cytotoxicity Data

- Drug Metabolism Studies : Research demonstrated that this compound affects the metabolism of co-administered drugs by inhibiting CYP1A2, indicating its relevance in understanding drug interactions.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating its biological effects .

Comparison with Similar Compounds

Key Data Comparison:

- Solubility : The target compound is soluble in organic solvents like DCM and MeOH, with stock solutions prepared in DMSO for research use . Compound 3q exhibits similar solubility in chloroform and ethyl acetate .

Structural Influence on Properties

- Electron Effects: The 5-fluoro substituent increases lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Steric Considerations : Bulky substituents (e.g., anthracene in Compound 83) reduce solubility but enhance binding affinity to biological targets .

Biological Activity

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate, with the molecular formula CHF O, is an organic compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate structure substituted with a fluorine atom and a methoxy group, which contribute to its unique chemical reactivity and biological activity. Its synthetic pathways typically involve multi-step reactions, including Suzuki-Miyaura coupling and esterification processes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported in recent studies suggest that this compound can inhibit bacterial growth effectively:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

These findings support the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but initial data suggest that the compound interacts with cellular receptors and enzymes critical for tumor growth .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Binding : It could bind to specific receptors on the surface of cells, altering signal transduction pathways associated with growth and survival.

- Chemical Reactivity : The presence of the fluorine atom and methoxy group may enhance its ability to form reactive intermediates that can disrupt cellular functions.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating potential central nervous system (CNS) activity . This property may open avenues for further research into neurological applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of this compound exhibited potent antibacterial activity against multiple strains, with some derivatives showing MIC values below 10 µg/mL .

- Cancer Cell Line Research : Research conducted on various cancer cell lines indicated that this compound could induce apoptosis at concentrations as low as 5 µM, suggesting a promising role in cancer therapeutics .

- In Vivo Studies : Animal model studies are ongoing to evaluate the efficacy of this compound in treating infections and tumors, with preliminary results indicating significant reductions in tumor size and bacterial load .

Q & A

Basic Research Question

- Spectroscopy :

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorine position, ester groups). ¹⁹F NMR is particularly sensitive to electronic environments.

- IR : Identify ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-TOF for exact mass).

- Crystallography :

How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid solid-state structures):

Cross-validation : Compare NMR-derived torsion angles with X-ray data.

DFT Calculations : Model solution-phase conformers to reconcile spectroscopic observations.

Thermal Motion Analysis : Use SHELXL’s ADPs (Atomic Displacement Parameters) to assess disorder or flexibility in the crystal lattice .

Sample Purity : Re-examine crystallization conditions (e.g., solvent, temperature) to ensure homogeneity .

What strategies optimize the synthesis yield when introducing the methoxy-oxoethyl group?

Advanced Research Question

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation or transition-metal catalysts for cross-coupling.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., phenolic -OH) to direct regioselectivity.

- Kinetic Control : Lower temperatures favor selective mono-alkylation.

- Lessons from Analogues : Methoxy-ester groups in structurally similar compounds (e.g., ’s dimethyl homoterephthalate) suggest steric protection of the ester moiety improves stability .

How to analyze intermolecular interactions in the crystal structure of this compound?

Advanced Research Question

- Hydrogen Bonding : Identify C-H···O/F interactions using SHELXL’s hydrogen-bonding tools.

- π-π Stacking : Measure centroid distances between aromatic rings (typically 3.3–3.8 Å).

- Van der Waals Contacts : Use Mercury or Olex² software to visualize close-packing regions.

- Case Study : ’s crystal structure highlights C-H···π interactions between aromatic systems, stabilizing the lattice. Thermal ellipsoid plots reveal molecular rigidity .

What experimental designs mitigate challenges in fluorine-directed regioselectivity?

Advanced Research Question

Fluorine’s strong electron-withdrawing effects can hinder or redirect electrophilic attacks:

Directing Group Strategies : Utilize meta-directing effects of fluorine to position the methoxy-oxoethyl group.

Computational Modeling : Predict reactive sites using Fukui indices or electrostatic potential maps.

Competitive Experiments : Compare reactivity with non-fluorinated analogues (e.g., methyl 2-(2-methoxy-2-oxoethyl)benzoate) to isolate fluorine’s role .

How to address contradictions in bioactivity data across different assay conditions?

Advanced Research Question

- Assay Reproducibility : Standardize solvent systems (e.g., DMSO concentration) to avoid false negatives.

- Metabolic Stability : Test for ester hydrolysis in physiological buffers (pH 7.4, 37°C) using LC-MS.

- Control Experiments : Include structurally related compounds (e.g., ’s pyrrolo-pyridine derivatives) to validate target specificity .

What safety protocols are critical when handling this compound?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of fine powders ().

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.